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Get Quote

The table below summarizes the design, activity, and key findings for several significant Tiazofurin analogs

discussed in the scientific literature.

Analog Name /
Type

Key Structural
Modification

Reported
Antitumor
Activity (IC₅₀)

Proposed
Mechanism /
Target

Key Findings /
SAR Insight

Tiazofurin
(Parent)

N/A Varied (entered

clinical trials) [1]

IMP

dehydrogenase
(IMPDH) inhibitor;

depletes GTP
pools [2]

Limited by toxic

side effects [1];
foundational

mechanism.

Imidazofurin [3] Imidazole ring
replaces thiazole

Growth
inhibitory activity

against human
myelogenous

leukemia K562
cells [3]

Presumably
similar to

Tiazofurin (C-
nucleoside

analog)

Demonstrated that
the thiazole ring

could be replaced
with an imidazole

while retaining
biological activity.

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 6 Tech Support

https://www.smolecule.com/products/s548867?utm_src=pdf-body
https://www.smolecule.com/products/s548867?utm_src=pdf-interest
https://www.smolecule.com/products/s548867?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7429976/
https://pubmed.ncbi.nlm.nih.gov/2424286/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7429976/
https://pubmed.ncbi.nlm.nih.gov/11140736/
https://pubmed.ncbi.nlm.nih.gov/11140736/
https://www.smolecule.com/products/s548867?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Analog Name /
Type

Key Structural
Modification

Reported
Antitumor
Activity (IC₅₀)

Proposed
Mechanism /
Target

Key Findings /
SAR Insight

d-Xylo
Stereoisomers
(e.g.,
Compounds 3 &
4) [4]

Altered sugar
moiety

stereochemistry
(xylo configuration)

4-7 nM (against
Raji and K562

cells) [4]

Induction of
caspase-

dependent
apoptosis; cell

cycle disruption
[4]

>1,000-fold
increase in potency

over Tiazofurin
(e.g., Compound 4

was 1354x more
potent against Raji)

[4]. Less genotoxic
than Tiazofurin [4].

d-arabino
Stereoisomer
(e.g., Compound
7) [4]

Altered sugar
moiety

stereochemistry
(arabino
configuration) &
nitrogen functions

at C-2'

4-7 nM (against
K562 cells) [4]

Not fully detailed,
but shows high

cytotoxicity.

~300-fold increase
in potency over

Tiazofurin (e.g.,
309x against K562)

[4]. Highlights
critical role of sugar

configuration.

7-Substituted
Pyrrolotriazine
C-Nucleosides
(e.g., 11a, 11c)
[1]

Pyrrolo[2,1-f]
[1,2,4]triazine base
with C-7 alkynyl

groups (e.g.,
cyclopropyl,

propyl)

20-400 nM
across 8 cancer
cell lines (e.g.,

LN-229
glioblastoma, Z-

138 lymphoma)
[1]

Causes dose-
dependent DNA
damage [1]

Moving beyond the

traditional base
structure can shift

the mechanism
from IMPDH

inhibition to DNA
damage induction.

Experimental Data and Protocols

For the most impactful analogs, here is a summary of the key experimental methodologies and data from the

studies.

In Vitro Antitumor Activity Assay (for stereoisomers 3, 4, 7) [4]

Cell Lines: Human chronic myeloid leukemia (K562) and Burkitt's lymphoma (Raji) cells.
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Protocol: Cells were cultured and treated with the compounds. Cell proliferation was

monitored, and IC₅₀ values (concentration that inhibits 50% of cell viability) were determined
after 72 hours.

Key Data: The most active compounds (3, 4, 7) showed IC₅₀ values in the low nanomolar
range (4-7 nM), indicating a massive increase in potency over the parent Tiazofurin.

Mechanism of Action Studies (for stereoisomers) [4]

Flow Cytometry: Used to analyze cell cycle distribution. Treatment with d-xylo stereoisomers
caused changes in the cell cycle and induced apoptosis.

Western Blot Analysis: Confirmed that apoptosis was induced in a caspase-dependent
manner.

Fluorescent Double-Staining: Provided further visual confirmation of apoptotic cells in treated
samples.

Genotoxicity Testing (Comet Assay): Revealed that the d-xylo analogs were far less
genotoxic than Tiazofurin itself, a significant finding for potential therapeutic windows.

Mechanism of Action Studies (for 7-alkynyl C-nucleosides) [1]

DNA Damage Detection: The antiproliferative action of compounds like 11a and 11c was
linked to their ability to cause dose-dependent DNA damage, as detected by specific cellular

assays. This represents a different mechanism from the GTP-depletion caused by Tiazofurin.

Biochemical Pathway of Tiazofurin Activity

The following diagram illustrates the established mechanism of action for the parent drug, Tiazofurin,

which involves a cascade of biochemical events leading to cell death.
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Key SAR Conclusions for Research
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The research points to several critical avenues for the rational design of next-generation Tiazofurin analogs:

Sugar Moiety is Crucial: Modifications to the sugar component, particularly altering its
stereochemistry to the d-xylo or d-arabino configuration, have yielded the most dramatic

improvements in potency, with increases of several orders of magnitude observed [4].
Diverse Mechanisms are Possible: Replacing the core thiazole-4-carboxamide heterocycle with a

pyrrolotriazine scaffold and adding lipophilic alkynyl groups at the C-7 position can shift the
mechanism from IMPDH inhibition to induction of DNA damage, opening up alternative pathways for

anticancer activity [1].
Toxicity Can Be Addressed: The discovery that highly potent d-xylo stereoisomers are less

genotoxic than Tiazofurin suggests that structural optimization can successfully decouple efficacy
from undesirable side effects [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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